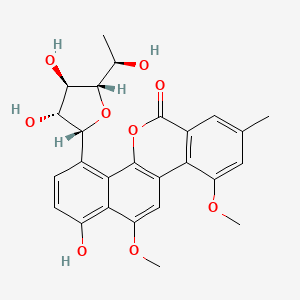

Gilvocarcin M

Vue d'ensemble

Description

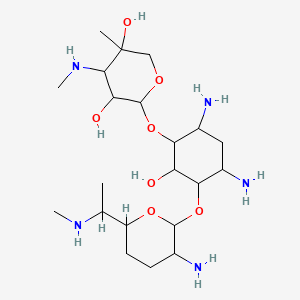

Gilvocarcin M est un membre de la famille des gilvocarcines, des produits naturels glycosides C-arylés. Il est connu pour sa structure unique et ses activités biologiques significatives. Ce composé est produit par la bactérie Streptomyces griseoflavus et se caractérise par sa structure aromatique complexe et sa liaison glycosidique .

Applications De Recherche Scientifique

Gilvocarcin M has a wide range of scientific research applications:

Mécanisme D'action

Gilvocarcin M exerce ses effets principalement par l’intercalation de l’ADN et la réticulation de l’ADN photoactivée. Le chromophore aromatique de this compound s’intercale dans l’ADN, et lors de l’exposition aux rayons UV, il forme des liaisons covalentes avec l’ADN, ce qui conduit à la réticulation de l’ADN. Ce processus perturbe la réplication et la transcription de l’ADN, entraînant finalement la mort cellulaire . Le composé interagit également avec des protéines telles que l’histone H3 et le GRP78, ce qui amplifie encore ses effets cytotoxiques .

Composés similaires :

Gilvocarcin V : Connu pour son activité antitumorale élevée et sa faible toxicité.

Gilvocarcin E : Similaire à this compound mais avec des résidus aliphatiques différents.

Unicité de this compound : this compound est unique en raison de sa liaison glycosidique spécifique et de la présence de résidus aliphatiques au lieu d’un groupe vinyle au chromophore. Cette différence structurelle contribue à ses activités biologiques distinctes et à sa cytotoxicité plus faible par rapport aux autres gilvocarcines .

Analyse Biochimique

Biochemical Properties

Gilvocarcin M plays a significant role in biochemical reactions, primarily through its interaction with DNA. It intercalates into the DNA double helix, disrupting the normal function of the genetic material. This interaction is facilitated by the planar aromatic structure of this compound, which allows it to insert itself between the base pairs of DNA. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of several cancer cell lines, including KB cells, by inducing apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death. Additionally, it influences cellular metabolism by disrupting the normal function of mitochondria, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple steps. Initially, the compound intercalates into DNA, causing structural distortions that hinder the binding of transcription factors and other DNA-binding proteins . This disruption leads to the inhibition of gene expression and the activation of DNA damage response pathways. This compound also inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in the accumulation of DNA breaks . These combined effects ultimately lead to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. The extent of these effects may vary depending on the concentration and duration of treatment.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. This compound and its metabolites can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its transport to the nucleus. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Gilvocarcin M implique une stratégie radicalaire convergente à base de xanthate pour construire le cycle aromatique principal lié à l’unité glucidique . Cette méthode permet l’assemblage précis de la structure complexe du composé.

Méthodes de production industrielle : La production industrielle de this compound implique généralement des processus de fermentation utilisant Streptomyces griseoflavus. Le bouillon de fermentation est ensuite soumis à des processus d’extraction et de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Gilvocarcin M subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui sont étudiés pour leurs activités biologiques améliorées .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

Gilvocarcin V: Known for its high antitumor activity and low toxicity.

Polycarcin V: Exhibits significant cytotoxicity with selectivity for nonsmall-cell lung cancer, breast cancer, and melanoma cells.

Gilvocarcin E: Similar to Gilvocarcin M but with different aliphatic residues.

Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage and the presence of aliphatic residues instead of a vinyl group at the chromophore. This structural difference contributes to its distinct biological activities and lower cytotoxicity compared to other gilvocarcins .

Propriétés

Numéro CAS |

77879-89-1 |

|---|---|

Formule moléculaire |

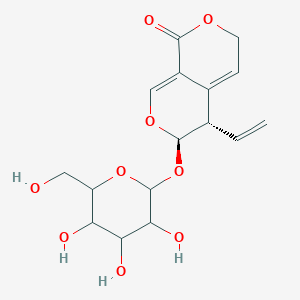

C26H26O9 |

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |

Clé InChI |

LAFIWGHCXCBAPO-CGVLGGEFSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O |

SMILES isomérique |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Gilvocarcin M; BRN 5675008; DC-38-M; |

Origine du produit |

United States |

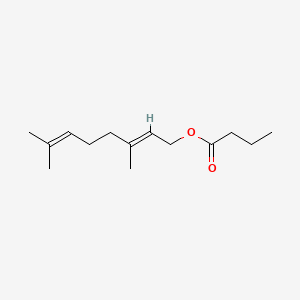

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

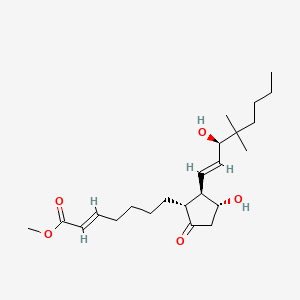

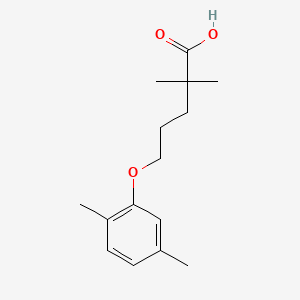

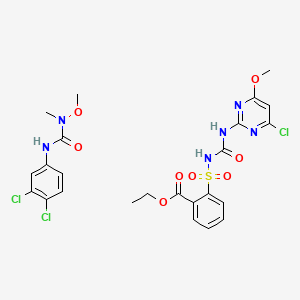

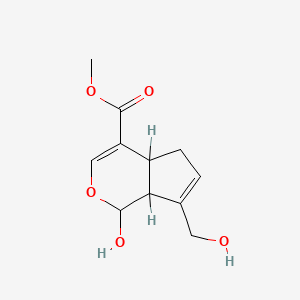

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.